molecular formula C15H16N4O2S B2954684 3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396627-63-6

3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one

Cat. No.: B2954684
CAS No.: 1396627-63-6
M. Wt: 316.38
InChI Key: AYDOFDROEBFSGX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Heterocyclic compounds, including those containing imidazole and thiazepine rings, are of significant interest in the synthesis of pharmacologically active molecules. For instance, the facile synthesis of benzo[4,5]imidazo[2,1-b]-pyrimido[5,4-f][1,3,4]thiadiazepines, demonstrating a new heterocyclic system, has been prepared by cyclocondensation reactions. These compounds, including a 4-dimethylamino derivative, possessed anti-HIV activity, illustrating the potential of heterocyclic chemistry in developing therapeutic agents (Brukštus, Melamedaite, & Tumkevičius, 2000).

Pharmacological Applications

The structural diversity within imidazole and thiazepine frameworks supports various pharmacological investigations. For example, compounds synthesized from imidazo[2,1-b]benzothiazole and related structures have been evaluated for their anti-inflammatory and analgesic activities. These studies underline the importance of structure-activity relationships (SAR) in developing potential anti-inflammatory and analgesic drugs with low side effects, showcasing the medicinal chemistry applications of such heterocyclic compounds (Palagiano et al., 1996).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of imidazole-containing compounds for antimicrobial and antifungal activities represent another significant area of research. Novel 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines, for instance, have shown notable activities at higher concentrations against various bacterial and fungal organisms. This highlights the potential of such compounds in addressing antimicrobial resistance and the development of new therapeutic agents (Reddy & Reddy, 2010).

Mechanism of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

Properties

IUPAC Name

3-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)-1,4-thiazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-13-5-8-22-9-11(16-13)14(21)19-7-6-18-12-4-2-1-3-10(12)17-15(18)19/h1-4,11H,5-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDOFDROEBFSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)N2CCN3C2=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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